molecular formula C14H15NO2 B12538391 N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide CAS No. 141921-76-8

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide

Katalognummer: B12538391
CAS-Nummer: 141921-76-8
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: XATNNDWFKHQTGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide is a chemical compound with a unique structure that includes a benzyl group, a methyl group, and a cyclopentene ring with an oxo and carboxamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide typically involves the reaction of benzylamine with methyl cyclopent-1-ene-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-N-methyl-3-oxocyclohex-1-ene-1-carboxamide
  • N-Benzyl-N-methyl-3-oxocyclopentane-1-carboxamide
  • N-Benzyl-N-methyl-3-oxocyclohexane-1-carboxamide

Uniqueness

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopentene ring with an oxo and carboxamide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

141921-76-8

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

N-benzyl-N-methyl-3-oxocyclopentene-1-carboxamide

InChI

InChI=1S/C14H15NO2/c1-15(10-11-5-3-2-4-6-11)14(17)12-7-8-13(16)9-12/h2-6,9H,7-8,10H2,1H3

InChI-Schlüssel

XATNNDWFKHQTGX-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.